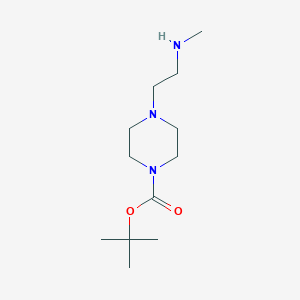

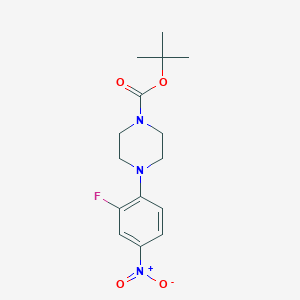

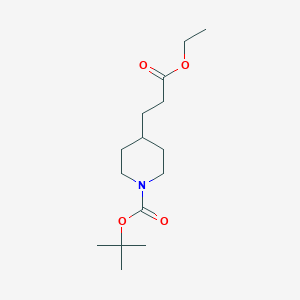

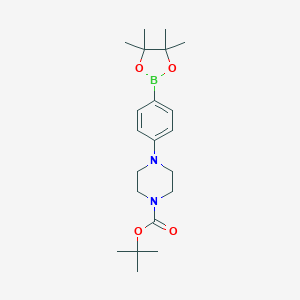

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 412293-91-5 . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator and has a physical form of light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The InChI Code for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 . Physical And Chemical Properties Analysis

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a light yellow to yellow powder or crystals . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .

Antibacterial and Antifungal Agent

Due to the presence of the piperidine ring and its conformational flexibility, Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate has been evaluated for antibacterial and antifungal activities. It has shown moderate activity against various microorganisms, including Gram-positive and Gram-negative bacteria .

Drug Discovery and Development

The compound’s ability to easily modify and its inherent water solubility make it an important candidate in drug discovery. It can be used to adjust molecular physicochemical properties, which is crucial in the development of new pharmaceuticals .

Targeted Protein Degradation

Similar compounds with a piperidine structure have been utilized as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development. This suggests potential applications of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in targeted protein degradation, a promising approach in treating diseases by selectively degrading pathological proteins .

Intermediate in Biologically Active Compounds

It acts as an intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in cancer treatment. The compound’s structural features facilitate its use in multi-step synthetic processes to produce complex molecules with therapeutic potential .

Research on Chemical Intermediates

The compound is a subject of interest in the field of chemical intermediates. Research on its derivatives can lead to insights into the design of more efficient and selective agents for various chemical reactions, which is fundamental in the development of new materials and catalysts .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXZBXZDBAHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626672 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | |

CAS RN |

412293-91-5 |

Source

|

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.